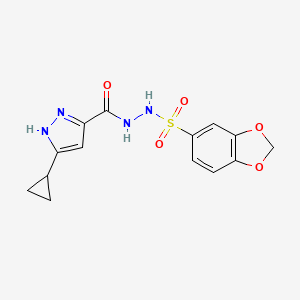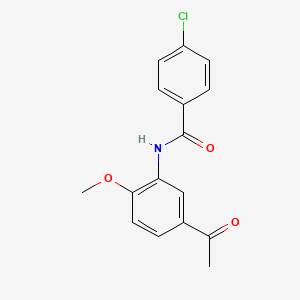![molecular formula C18H18ClN3O2S B14942083 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a chlorobenzenesulfonyl group, dimethyl groups, and a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the pyrrole nitrogen with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrole and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Pyrrole derivatives: Compounds with various substitutions on the pyrrole ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrol-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrrole and pyridine rings, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H18ClN3O2S |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-15-5-3-4-10-21-15)18(20)17(12)25(23,24)16-8-6-14(19)7-9-16/h3-10H,11,20H2,1-2H3 |
Clé InChI |
KWNVTSYPXFERHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)

![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-](/img/structure/B14942020.png)

![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)

![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)

![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
